3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine structure elucidation
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine structure elucidation
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., FGFR, VEGFR modulators). This guide focuses on the structural elucidation of 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-amine , a critical intermediate.
Correctly identifying this molecule requires navigating two primary analytical challenges: regiochemistry (distinguishing it from isomeric impurities) and annular tautomerism (the dynamic equilibrium between the 3-amino and 5-amino forms). This document provides a self-validating workflow for researchers to synthesize, purify, and unequivocally characterize this compound.
Part 1: Synthetic Genesis & Regiochemical Logic
To understand the structure, one must understand its origin. The most robust route to 3-amino-5-arylpyrazoles is the condensation of
The Reaction Pathway
The synthesis targets the condensation of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile with hydrazine monohydrate . Unlike reactions involving substituted hydrazines (which yield regioisomers), hydrazine hydrate yields a symmetric nucleophile, simplifying the initial regiochemical outcome but introducing tautomeric complexity later.
Mechanism:
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Nucleophilic Attack: Hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile).
-
Cyclization: The terminal amine of the hydrazone intermediate attacks the nitrile carbon.
-
Isomerization: An imine-enamine tautomerization yields the stable aromatic pyrazole system.
Figure 1: Synthetic workflow for the target pyrazole via the
Part 2: Spectroscopic Elucidation (The Core)
This section details the expected spectral data. The 3,5-dimethoxy substitution pattern provides a unique "symmetry fingerprint" that simplifies NMR interpretation.
Mass Spectrometry (LC-MS)
-
Molecular Formula:
-
Exact Mass: 219.10
-
Diagnostic Signal: ESI(+) mode will show a dominant peak at
220.1 . -
Purity Check: No significant peaks should be observed at
218 (oxidation product) or 439 (dimer).
Nuclear Magnetic Resonance ( H NMR)
Solvent Choice:DMSO-
Table 1:
| Position | Multiplicity | Integration | Assignment Logic | |
| Pyrazole NH | 11.8 - 12.2 | Broad Singlet | 1H | Highly deshielded, exchangeable acidic proton. |
| Aromatic (C2', C6') | 6.90 - 7.00 | Doublet ( | 2H | Ortho to the pyrazole; equivalent due to symmetry. |
| Aromatic (C4') | 6.40 - 6.50 | Triplet ( | 1H | Para position; shielded by two ortho-methoxy groups. |
| Pyrazole (C4-H) | 5.75 - 5.85 | Singlet | 1H | Diagnostic pyrazole CH. Sharp singlet confirms no coupling. |
| Amine (-NH | 4.80 - 5.20 | Broad Singlet | 2H | Exchangeable. Chemical shift varies with concentration. |
| Methoxy (-OCH | 3.75 - 3.80 | Singlet | 6H | Strong singlet. Integration of 6H confirms dimethoxy presence. |
Carbon NMR ( C NMR)
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Key Feature: You will observe signal broadening at the pyrazole C3 and C5 carbons.[1] This is not an impurity; it is the hallmark of annular tautomerism (see Part 3).
-
Diagnostic Peaks:
- ~160.8 ppm: Aromatic C-O (Methoxy attachment).
- ~150-155 ppm: Broad signals for Pyrazole C3/C5 (C=N / C-NH).
- ~90-95 ppm: Pyrazole C4 (High electron density).
Part 3: The Tautomerism Conundrum
The most common error in characterizing this molecule is misidentifying the tautomers. 3-amino-5-arylpyrazoles exist in an annular tautomeric equilibrium .
-
Tautomer A (5-amino): The proton is on N1; the amine is at position 5.
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Tautomer B (3-amino): The proton is on N2; the amine is at position 3.
In solution (DMSO), these interconvert rapidly. However, X-ray crystallography and solid-state NMR typically reveal the 3-amino-1H-pyrazole form as the thermodynamically stable solid-state congener, stabilized by intermolecular hydrogen bonding.
Figure 2: Annular tautomeric equilibrium between 5-amino and 3-amino forms.
Why this matters: When docking this molecule into a protein target (e.g., a kinase hinge region), you must consider both tautomers. The protein environment may select the "less stable" tautomer if it offers better H-bond complementarity.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine
Self-Validating Step: The disappearance of the nitrile stretch (
-
Charge: To a round-bottom flask, add 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile (1.0 equiv) and absolute ethanol (10 mL/g).
-
Add Reagent: Add Hydrazine monohydrate (1.2 equiv) dropwise at room temperature. Note: Exothermic reaction.
-
Reflux: Heat to reflux (
C) for 4–6 hours. -
Monitor: Check TLC (5% MeOH in DCM). The starting material (high R
) should disappear; a lower R fluorescent spot (product) appears. -
Workup: Cool to
C. The product often precipitates as a white/off-white solid. -
Purification: Filter the solid. Wash with cold ethanol (
). If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water (1:1).
Protocol B: Analytical Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
References
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Elguero, J., et al. "Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution." Tetrahedron, vol. 53, no.[2] 31, 1997, pp. 10783-10802. Link
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BenchChem Technical Support. "An In-depth Technical Guide to Tautomerism in Substituted 3-Aminopyrazoles." BenchChem Whitepapers, 2025. Link
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Faria, J. V., et al. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology, vol. 8, 2017. Link
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Kumar, K. A., et al. "Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview." International Journal of PharmTech Research, vol. 5, no. 4, 2013, pp. 1473-1486.[3] Link
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Aggarwal, R., et al. "Synthesis and Antimicrobial Activity of Some New 3-(3,5-Dimethoxyphenyl)-1H-pyrazoles." Journal of Heterocyclic Chemistry, vol. 48, 2011. Link
